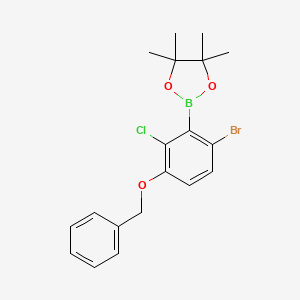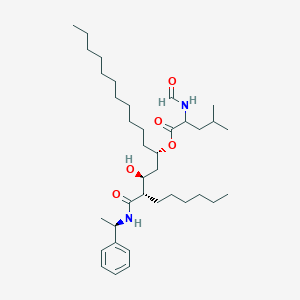
Orlistat impurity 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orlistat impurity 8 is a byproduct formed during the synthesis of Orlistat, a lipase inhibitor used for the treatment of obesity. Orlistat works by inhibiting the absorption of dietary fats in the intestines. Impurities like this compound can affect the purity, stability, and efficacy of the final pharmaceutical product .
Métodos De Preparación
The synthesis of Orlistat impurity 8 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods for this compound are similar to those used for Orlistat but may involve additional steps to isolate and purify the impurity. Industrial production methods often include high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main product .
Análisis De Reacciones Químicas
Orlistat impurity 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Orlistat impurity 8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods to ensure the purity and quality of Orlistat.
Biology: Studied for its potential biological effects and interactions with enzymes.
Medicine: Investigated for its potential impact on the efficacy and safety of Orlistat as a pharmaceutical product.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing .
Mecanismo De Acción
The mechanism of action of Orlistat impurity 8 is not well-documented, but it is believed to interact with similar molecular targets as Orlistat. Orlistat works by inhibiting gastrointestinal lipases, preventing the breakdown and absorption of dietary fats. The impurity may also inhibit these enzymes, but its exact effects and pathways are still under investigation .
Comparación Con Compuestos Similares
Orlistat impurity 8 can be compared with other related impurities found in Orlistat, such as:
- Orlistat related compound A
- Orlistat related compound B
- Orlistat related compound D
- Orlistat open ring amide
- Orlistat related compound E
These impurities differ in their chemical structure and properties, affecting the overall quality and stability of the pharmaceutical product. This compound is unique in its specific formation pathway and potential impact on the final product .
Propiedades
Fórmula molecular |
C37H64N2O5 |
|---|---|
Peso molecular |
616.9 g/mol |
Nombre IUPAC |
[(7S,8S,10S)-8-hydroxy-7-[[(1R)-1-phenylethyl]carbamoyl]henicosan-10-yl] 2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C37H64N2O5/c1-6-8-10-12-13-14-15-16-20-24-32(44-37(43)34(38-28-40)26-29(3)4)27-35(41)33(25-21-11-9-7-2)36(42)39-30(5)31-22-18-17-19-23-31/h17-19,22-23,28-30,32-35,41H,6-16,20-21,24-27H2,1-5H3,(H,38,40)(H,39,42)/t30-,32+,33+,34?,35+/m1/s1 |
Clave InChI |
VRTOQAVTQOAFHC-IRZUOLHVSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)N[C@H](C)C1=CC=CC=C1)O)OC(=O)C(CC(C)C)NC=O |
SMILES canónico |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)NC(C)C1=CC=CC=C1)O)OC(=O)C(CC(C)C)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)

![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)

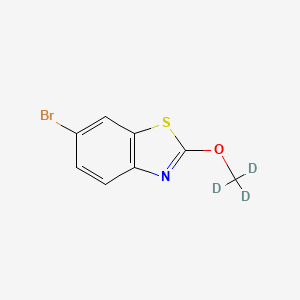
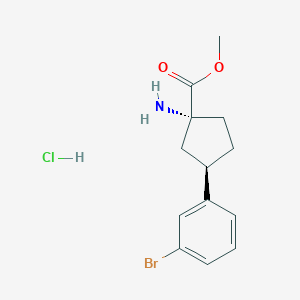

![3-Hydroxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B14032655.png)
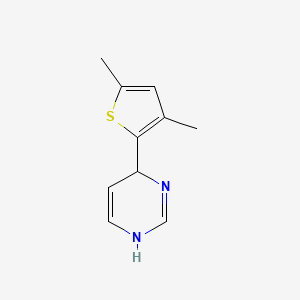
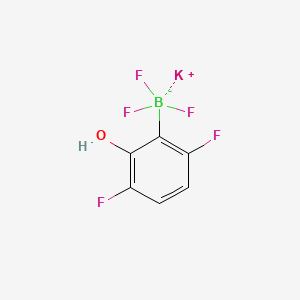

![Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B14032666.png)
